N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methylethane-1,2-diamine
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Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-methylethane-1,2-diamine is a complex organic compound with a unique structure that includes an indene moiety
Preparation Methods
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-methylethane-1,2-diamine typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1H-indene with diethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-(2,3-dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Addition: Michael addition reactions can occur, particularly with α,β-unsaturated carbonyl compounds.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-methylethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-methylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-(2,3-dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-methylethane-1,2-diamine can be compared to other similar compounds such as:
2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride: This compound shares the indene moiety but differs in its amine substituents.
N-(2,3-Dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide:
1-Aminoindan: A simpler structure with a single amine group, used in various chemical syntheses.
The uniqueness of N-(2,3-dihydro-1H-inden-2-yl)-N’,N’-diethyl-N-methylethane-1,2-diamine lies in its combination of the indene moiety with multiple amine groups, providing a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-4-18(5-2)11-10-17(3)16-12-14-8-6-7-9-15(14)13-16/h6-9,16H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCOOJAGRVUMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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